
Diethylfluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylfluorosilane is an organosilicon compound with the molecular formula C₄H₁₁FSi. It is a derivative of silane, where two ethyl groups and one fluorine atom are bonded to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylfluorosilane can be synthesized through several methods. One common approach involves the reaction of diethylchlorosilane with a fluorinating agent such as antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the selective replacement of the chlorine atom with a fluorine atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as distillation to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Diethylfluorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Oxidation and Reduction Reactions: Under specific conditions, this compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon derivatives, while oxidation reactions may produce silicon oxides .
Scientific Research Applications
Diethylfluorosilane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of diethylfluorosilane involves its interaction with various molecular targets. The silicon-fluorine bond in this compound is highly reactive, making it a useful reagent in chemical transformations. The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Additionally, the ethyl groups attached to the silicon atom can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Difluorosilane (SiH₂F₂): A gaseous compound with two fluorine atoms bonded to silicon.
Diethylchlorosilane (C₄H₁₁ClSi): Similar to diethylfluorosilane but with a chlorine atom instead of fluorine.
Uniqueness of this compound
This compound is unique due to the presence of both ethyl groups and a fluorine atom bonded to silicon. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C4H10FSi |
|---|---|
Molecular Weight |
105.21 g/mol |
InChI |
InChI=1S/C4H10FSi/c1-3-6(5)4-2/h3-4H2,1-2H3 |
InChI Key |
NHKNTPNJXCHBCX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
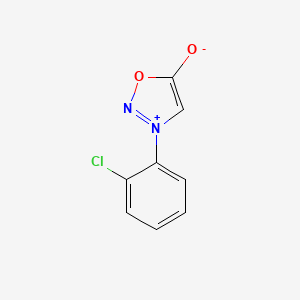
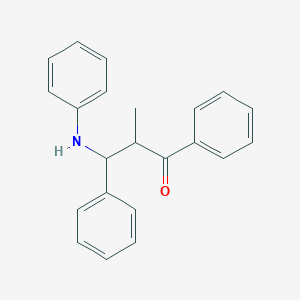
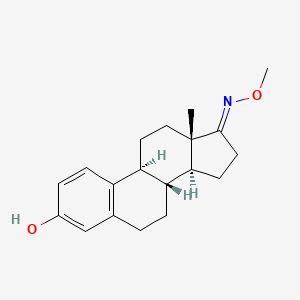
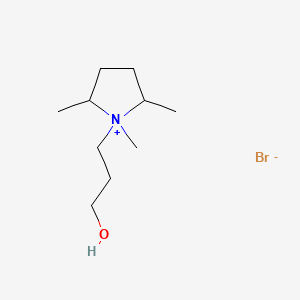


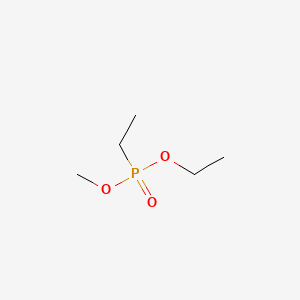
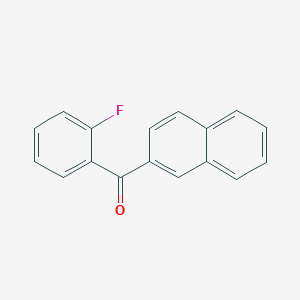
![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
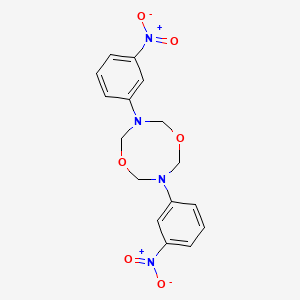
![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
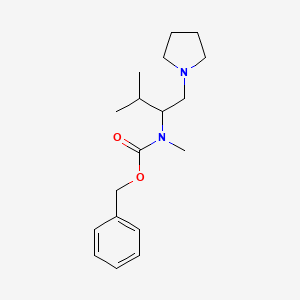
![1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-[(23R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]propan-2-one](/img/structure/B14748050.png)
